molecular formula C14H14O5 B8472198 6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

Cat. No. B8472198
M. Wt: 262.26 g/mol
InChI Key: ULWXTKQBDUGGTB-UHFFFAOYSA-N
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Patent
US08735396B2

Procedure details

To a vigorously stirred solution of (E)-3-(ethoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid (I-1a: 326.6 g, 1.371 mol) in acetic anhydride (1.77 L, 18.72 mol) at room temperature was added sodium acetate (193 g, 2350 mmol) in one portion. The reaction mixture was then heated at reflux for 2.5 hours. After cooling to room temperature, the mixture was concentrated in vacuo (all batches were combined at this point). The resulting residue was suspended in dichloromethane (1.5 L) and filtered, washing the solids with dichloromethane (3×500 mL). The combined filtrate and washings were then washed with sodium hydrogencarbonate (2×1 L of a saturated aqueous solution) and brine (2 L), then concentrated in vacuo to give desired ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (I-1b: 549.03 g, quantitative). 1H NMR (CDCl3, 300 MHz) δ ppm 8.00-7.99 (m, 1H), 7.64 (d, 1H), 6.32-6.32 (m, 1H), 4.38 (q, 2H), 2.47 (d, 3H), 2.37 (s, 3H), 1.39 (t, 3H).
Quantity
326.6 g
Type
reactant
Reaction Step One
Quantity
1.77 L
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](/[C:6](=[CH:11]/[C:12]1[O:13][C:14]([CH3:17])=[CH:15][CH:16]=1)/[CH2:7][C:8]([OH:10])=O)=[O:5])[CH3:2].[C:18](OC(=O)C)(=[O:20])[CH3:19].C([O-])(=O)C.[Na+]>>[C:18]([O:10][C:8]1[C:16]2[CH:15]=[C:14]([CH3:17])[O:13][C:12]=2[CH:11]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:7]=1)(=[O:20])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
326.6 g
Type
reactant
Smiles
C(C)OC(=O)\C(\CC(=O)O)=C\C=1OC(=CC1)C
Name
Quantity
1.77 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
193 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo (all batches
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solids with dichloromethane (3×500 mL)
WASH
Type
WASH
Details
The combined filtrate and washings were then washed with sodium hydrogencarbonate (2×1 L of a saturated aqueous solution) and brine (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 549.03 g
YIELD: CALCULATEDPERCENTYIELD 152.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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